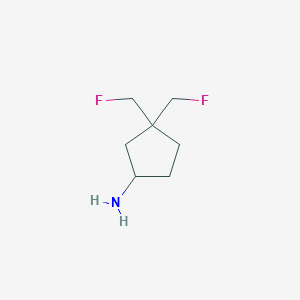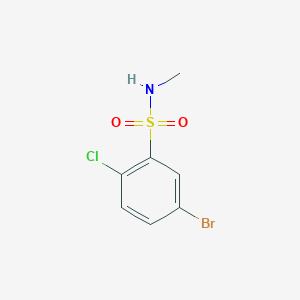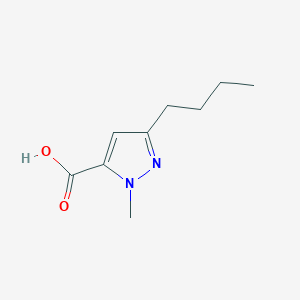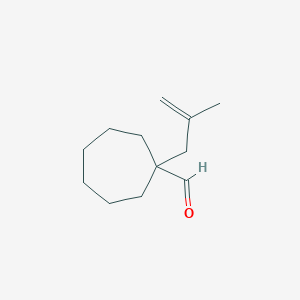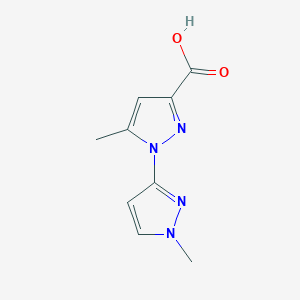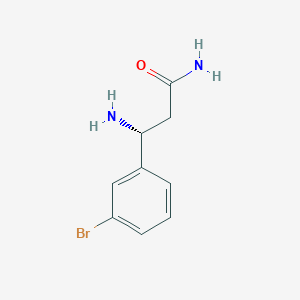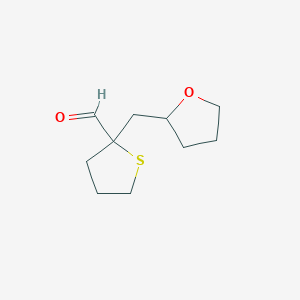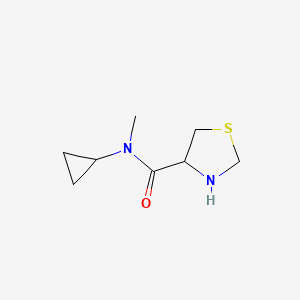
4-(1-Methylcyclopropyl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-Methylcyclopropyl)phenyl]methanamine: is an organic compound with the molecular formula C11H15N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 1-methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methylcyclopropyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclopropylbenzene.
Bromination: The benzene ring is brominated to form 4-(1-methylcyclopropyl)benzyl bromide.
Amination: The bromide is then reacted with ammonia or an amine source to form [4-(1-Methylcyclopropyl)phenyl]methanamine.
Industrial Production Methods
Industrial production methods for [4-(1-Methylcyclopropyl)phenyl]methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[4-(1-Methylcyclopropyl)phenyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
[4-(1-Methylcyclopropyl)phenyl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [4-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
[4-(1-Methylcyclopropyl)phenyl]methanamine: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Phenylmethanamine, 4-methylphenylmethanamine, and 4-(1-cyclopropyl)phenylmethanamine.
Uniqueness: The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
[4-(1-methylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3 |
Clave InChI |
RNSGGJXYWXRMOS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
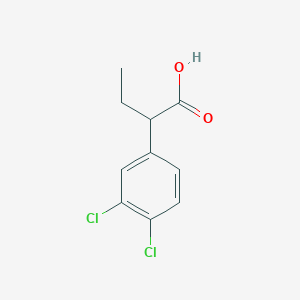
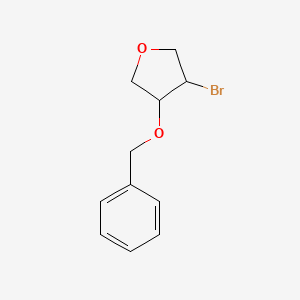
![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)
